![molecular formula C7H6N4O2 B2392211 4-Methyl-2-nitrophenyl azide CAS No. 20615-75-2](/img/structure/B2392211.png)
4-Methyl-2-nitrophenyl azide
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Description
4-Methyl-2-nitrophenyl azide (4-MNP) is an organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and materials science. It is a versatile reagent that is used in a variety of synthetic processes and has been used in many scientific research studies. 4-MNP is known for its high reactivity and has been used in a number of applications, including the synthesis of polymers, polypeptides, and other compounds. 4-MNP is also used in the synthesis of polymers and polypeptides, and in the production of biocatalysts, such as enzymes.
Scientific Research Applications
Synthesis of Complex Compounds
4-Methyl-2-nitrophenyl azide is used in the synthesis of complex organic compounds. For example, it aids in the creation of 4-nitrophenyl 2-acetamido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides. These compounds are derived from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose, and have applications in carbohydrate chemistry (Popelová et al., 2005).
Photoaffinity Labeling
This compound plays a critical role in photoaffinity labeling via nitrenium ion chemistry. It forms basic nitrenes that protonate to create nitrenium ions, which are then involved in various chemical processes including the creation of diiminoquinone-like species and cross-linking reactions (Voskresenska et al., 2009).
Preparation of Triazoles
It is instrumental in synthesizing 2-nitrophenyl-4-aryl-1,2,3-triazoles. This synthesis avoids the hazardous isolation of 2-nitrophenyl azides, and variations of this process include organocatalyzed azide-enolate and metal-catalyzed azide-alkyne procedures (Roux & Cisnetti, 2019).
Reagent in Organic Synthesis
Bis(4-nitrophenyl)phosphorylazide, closely related to this compound, is used as a reagent for the direct azidation of polyfunctional derivatives of pyrimidin-4(3Н)-one. This method suggests novel pathways for obtaining 4-azidopyrimidines, which have potential applications in pharmaceutical and chemical research (Novakov et al., 2017).
In Pigment and Dye Synthesis
This compound is used in the preparation of nanosized 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol, a pigment known as C.I. Pigment Red 3. Its properties, such as morphology and electrical characteristics, are significant in the field of dyes and pigments (Le, An & Chen, 2010).
properties
IUPAC Name |
1-azido-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBBGEGMFYCHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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